Product packaging for Morinamide hydrochloride(Cat. No.:CAS No. 1473-73-0)

Morinamide hydrochloride

Cat. No.: B074155
CAS No.: 1473-73-0
M. Wt: 258.7 g/mol
InChI Key: CQTFUUAUHIMFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Tuberculosis Chemotherapy Research

Morinamide (B1206486) hydrochloride is a synthetic antitubercular agent investigated for its potential in treating tuberculosis (TB). biosynth.com It is classified as a second-line anti-tuberculous drug, signifying its role in research concerning cases that may be resistant to primary treatments. ncats.iodrugbank.com The compound's primary significance lies in its function as a prodrug for pyrazinamide (B1679903), a core first-line drug in modern TB treatment regimens. wikipedia.orgevitachem.com This relationship makes morinamide a valuable tool for researchers studying the metabolic activation pathways and mechanisms of action of pyrazinamide, as well as for exploring strategies to overcome drug resistance. biosynth.comevitachem.com The antimycobacterial effect of morinamide is equivalent to that of pyrazinamide and is notably dependent on an acidic environment (pH 5.6) to be effective. ncats.io

Research Landscape and Unmet Needs in Antimycobacterial Drug Development

The landscape of tuberculosis treatment is challenged by the emergence of drug-resistant strains of Mycobacterium tuberculosis, creating a critical and unmet need for new and effective antimycobacterial agents. nih.govonehealthtrust.org The development of new antibiotics has not kept pace with the urgent public health need, partly due to the economic and scientific challenges of antibiotic research and development. onehealthtrust.orgnih.gov This situation has led to a crisis in treating infectious diseases, which could disproportionately affect vulnerable populations. ctti-clinicaltrials.org Consequently, there is a significant focus within the research community on developing new drugs, repurposing existing ones, and creating novel combination regimens to shorten treatment duration and combat resistance. nih.govharvard.edu Research into compounds like morinamide hydrochloride is part of this broader effort to understand resistance mechanisms and develop more robust therapeutic strategies against tuberculosis. biosynth.comonehealthtrust.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN4O2 B074155 Morinamide hydrochloride CAS No. 1473-73-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2.ClH/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14;/h1-2,7H,3-6,8H2,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTFUUAUHIMFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CNC(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

952-54-5 (Parent)
Record name Morinamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50933091
Record name N-[(Morpholin-4-yl)methyl]pyrazine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-73-0
Record name 2-Pyrazinecarboxamide, N-(4-morpholinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1473-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morinamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Morpholin-4-yl)methyl]pyrazine-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(morpholinomethyl)pyrazinecarboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORINAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6F46T9YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Biology of Morinamide Hydrochloride

Advanced Synthetic Methodologies for Morinamide (B1206486) Hydrochloride

The synthesis of morinamide hydrochloride, chemically known as N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide hydrochloride, involves sophisticated chemical strategies to construct its distinct molecular architecture. These methods are designed to ensure high purity and yield of the final product.

Precursor Chemistry and Reaction Optimization

The core of this compound is the pyrazine (B50134) ring, a key precursor whose synthesis and functionalization are critical. Pyrazine-2-carboxylic acid is a pivotal intermediate in the production of morinamide. Research into the optimization of its synthesis has explored various approaches, including biocatalytic methods. One such method involves the biotransformation of pyrazinamide (B1679903) to pyrazine-2-carboxylic acid hydrazide, a closely related precursor, using the acyltransferase activity of Bacillus smithii. tandfonline.comtandfonline.com This greener approach avoids hazardous chemicals and simplifies the process to a single step. tandfonline.com Optimization of this biotransformation process has been achieved by manipulating factors such as substrate concentration, temperature, and cell concentration to maximize the yield of the desired hydrazide. tandfonline.comtandfonline.com

Another key precursor is morpholine (B109124), a heterocyclic amine. The synthesis of N-substituted pyrazine-2-carboxamides often involves the condensation of pyrazine-2-carboxylic acid chlorides with the appropriate amine. mdpi.commdpi.com The optimization of this condensation reaction is crucial for achieving high yields and purity of the final product.

The final step in the synthesis of the free base, morinamide, typically involves the reaction of a pyrazine-2-carboxamide precursor with formaldehyde (B43269) and morpholine. The subsequent treatment with hydrochloric acid affords this compound.

A notable advancement in the synthesis of related pyrazine derivatives is the use of microwave-assisted synthesis. This technique has been shown to provide higher yields and significantly shorter reaction times compared to conventional heating methods for the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides. mdpi.com

Table 1: Optimized Parameters for Biotransformation of Pyrazinamide

ParameterOptimized Value
Pyrazinamide Concentration40 mM tandfonline.comtandfonline.com
Hydrazine Dihydrochloride Concentration1000 mM tandfonline.comtandfonline.com
Cell Concentration (Bacillus smithii)2.5 mg/mL tandfonline.comtandfonline.com
Temperature20 °C tandfonline.comtandfonline.com
Resulting Molar Conversion 63% tandfonline.com

Stereoselective Synthesis Approaches

The introduction of chirality into molecules can have a profound impact on their biological activity. While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant to the development of its analogs. The stereoselective synthesis of chiral pyrazine and piperazine (B1678402) derivatives has been an area of active research. researchgate.netresearchgate.net

One approach involves the asymmetric reduction of pyrazine derivatives to yield substituted piperazine products with high enantioselectivity. researchgate.net This often requires the pre-activation of the pyrazine starting materials. researchgate.net Another strategy focuses on the stereoselective synthesis of butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives from (2R)-2,5-dihydro-2-isopropyl-3,6-dimethoxypyrazine, demonstrating the potential for creating complex chiral structures from pyrazine precursors. lmaleidykla.lt The stereoselectivity of conjugate addition reactions with organocuprates to chiral cyclohexenone substrates derived from pyrazine has been shown to be influenced by the steric shielding of the different faces of the cyclohexenone ring. lmaleidykla.lt

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives and analogs with potentially enhanced or novel biological activities.

Design and Synthesis of Novel Pyrazine Derivatives

The pyrazine ring is a versatile scaffold for derivatization. The condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines has been a common strategy to generate libraries of N-phenylpyrazine-2-carboxamides. mdpi.commdpi.com These studies explore the impact of different substituents on the pyrazine and phenyl rings on the biological activity of the resulting compounds.

Furthermore, the synthesis of pyrazine-2-substituted carboxamide derivatives has been achieved through the condensation of pyrazine-2,3-dicarboxylic acid anhydride (B1165640) with aminoacetophenones. research-nexus.net The resulting N-(acetylphenyl)pyrazine-2-carboxamides can then undergo further reactions with both electrophilic and nucleophilic reagents to create a diverse set of complex derivatives. research-nexus.net

Table 2: Examples of Synthesized N-Phenylpyrazine-2-carboxamide Derivatives

CompoundSubstituent on Pyrazine RingSubstituent on Phenyl RingReference
1H4-CF3 mdpi.com
5H2-Br, 3-CH3 mdpi.com
9H3-I, 4-CH3 mdpi.com
106-Cl3-I, 4-CH3 mdpi.com
125-tert-butyl, 6-Cl3-I, 4-CH3 mdpi.com

Exploration of Morpholine Derivatives for Antimicrobial Activity

The morpholine moiety in this compound is another key site for modification. The synthesis and evaluation of various morpholine derivatives have been explored for their antimicrobial potential. For instance, novel benzimidazole (B57391) derivatives fused with morpholine and Schiff bases have demonstrated significant antimicrobial activity. tandfonline.com Similarly, morpholine-based diazenyl chalcones have been synthesized and shown to be active antimicrobial agents. tandfonline.com

The synthesis of 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines has also been reported, with some of these compounds exhibiting activity against Cryptococcus neoformans. research-nexus.net These studies highlight the potential of modifying the morpholine part of the molecule to develop new antimicrobial compounds.

Chemical Transformations and Reactivity Studies

Understanding the chemical reactivity of this compound and its parent pyrazinecarboxamide structure is essential for predicting its stability, metabolic fate, and potential for further chemical modification.

The reactivity of the pyrazine ring in pyrazine-2-carboxamide derivatives has been investigated. For example, the reaction of N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide with activated double bonds undergoes a Michael addition reaction, leading to the formation of more complex structures. research-nexus.net

Furthermore, the reactivity of the carboxamide group can be exploited for derivatization. The condensation of chlorides of substituted pyrazinecarboxylic acids with various amines is a common transformation used to create a wide range of amides. nih.gov These reactions demonstrate the versatility of the pyrazinecarboxamide scaffold for creating diverse chemical entities.

Oxidation and Reduction Pathways

The synthesis of the core pyrazine ring structure, which is fundamental to morinamide, can involve oxidation steps. unimas.myresearchgate.net A common method for creating pyrazine rings is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, which initially forms a dihydropyrazine. unimas.myresearchgate.net This intermediate is then oxidized to yield the stable aromatic pyrazine ring. unimas.myresearchgate.net Oxidizing agents such as copper(II) oxide or manganese oxide are often employed for this transformation. unimas.my

Nucleophilic Substitution Reactions

A critical step in the synthesis of pyrazine derivatives, likely including morinamide, is nucleophilic aromatic substitution. nih.govnih.gov This type of reaction is essential for introducing functional groups onto the pyrazine ring. For instance, the synthesis of various N-substituted 3-aminopyrazine-2,5-dicarbonitriles is achieved by reacting 3-chloropyrazine-2,5-dicarbonitrile (B12907661) with different amines. nih.gov This reaction proceeds via the nucleophilic substitution of the chlorine atom by the amine. nih.govnih.gov

In a plausible synthetic route to morinamide, a similar nucleophilic substitution could be employed. The synthesis would likely involve the reaction of a pyrazine-2-carboxamide bearing a suitable leaving group (such as a halogen) at the N-methyl position with morpholine. Alternatively, pyrazine-2-carboxamide could react with formaldehyde and morpholine in a variation of the Mannich reaction, which also involves nucleophilic attack by the morpholine nitrogen. The general synthesis of pyrazinecarboxamides can involve reacting the corresponding pyrazinecarboxylic acid with thionyl chloride to form an acyl chloride, which is then reacted with the desired amine. mdpi.com

The table below outlines a generalized nucleophilic substitution reaction that is a key step in forming the final morinamide molecule.

Reactant 1 (Electrophile) Reactant 2 (Nucleophile) Product Reaction Type
Pyrazine-2-carboxamide with a leaving group on the N-methyl moietyMorpholineN-(morpholin-4-ylmethyl)pyrazine-2-carboxamide (Morinamide)Nucleophilic Substitution

This reaction underscores the importance of nucleophilic substitution in building the complex structure of morinamide from simpler pyrazine precursors. The final step in the synthesis would be the treatment of the morinamide base with hydrochloric acid to form the stable hydrochloride salt. unimas.my

Molecular Mechanism of Action Studies: Preclinical Insights

Inhibition of Mycolic Acid Biosynthesis

The principal mechanism of morinamide's active form is the inhibition of mycolic acid synthesis, a pathway crucial for the integrity of the mycobacterial cell wall. biosynth.compatsnap.com Mycolic acids are long-chain fatty acids that form a robust, impermeable barrier, and their disruption is a key strategy for antitubercular drugs. patsnap.comnih.gov Morinamide's action is analogous to that of pyrazinamide (B1679903), for which it serves as a prodrug. wikipedia.orgncats.io

The inhibition of FAS-I by morinamide's active form leads to a substrate deficit for the key enzymes within the FAS-II elongation complex. nih.gov This indirect but potent interaction disrupts the sequential elongation of fatty acids into full-length mycolic acids. The FAS-II system comprises several key enzymes that are functionally incapacitated due to the lack of precursors. patsnap.comnih.govnih.gov

Table 1: Key Enzyme Systems in Mycolic Acid Biosynthesis and Morinamide's Point of Intervention

Enzyme SystemPrimary FunctionRole in Mycolic Acid SynthesisInteraction with Morinamide (B1206486) (via Pyrazinamide)
FAS-I De novo synthesis of medium-chain fatty acids. nih.govProvides C20-C26 fatty acid precursors for the FAS-II system. nih.govDirectly Inhibited. This is the primary target, leading to a halt in precursor production. nih.govnih.gov
FAS-II Elongation of fatty acids to very long-chain meromycolic acids. patsnap.comnih.govConstructs the main backbone of mycolic acids. nih.govIndirectly Disrupted. The system is starved of the substrates it needs to function. patsnap.comnih.gov
hadABCA dehydratase complex within the FAS-II system. nih.govnih.govCatalyzes the dehydration step during the elongation cycle. nih.govFunctionally inhibited due to lack of substrate from the stalled FAS-I and FAS-II pathways. nih.govnih.gov

Mycobacterial Cell Wall Integrity Perturbation

The direct consequence of inhibiting mycolic acid synthesis is the severe perturbation of the mycobacterial cell wall's structural integrity. biosynth.compatsnap.com Mycolic acids are fundamental to the cell wall's low permeability and robustness. patsnap.com By preventing their synthesis, morinamide causes the bacterial cell wall to weaken significantly. biosynth.compatsnap.com This compromised barrier renders the mycobacterium highly susceptible to osmotic stress and other external threats, ultimately contributing to cell death. patsnap.com

Broader Mycobacterial Metabolic and Enzymatic Process Modulation

Beyond its specific action on mycolic acid synthesis, morinamide has been noted to affect other essential enzymatic processes within mycobacteria. patsnap.com One of the most critical downstream effects observed with inhibitors of cell wall synthesis is a lethal disruption of energy homeostasis. nih.gov Studies have shown that treatment with mechanistically different cell wall inhibitors can trigger a rapid and substantial increase in intrabacterial ATP concentration. nih.gov This ATP burst is a specific consequence of cell wall stress and is considered a contributing factor to the bactericidal activity of these drugs. nih.gov Furthermore, the antimicrobial efficacy of morinamide's active form is known to be dependent on an acidic environment (pH 5.6), highlighting the importance of the metabolic state of the bacterium for the drug's activity. ncats.io

Prodrug Activation Mechanisms and Bioactivation Pathways

Morinamide is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effect. wikipedia.orgdrugbank.com The bioactivation pathway of morinamide involves its hydrolysis to pyrazinamide, its well-known active counterpart. wikipedia.org

The activation of pyrazinamide itself is a multi-step process that occurs within the mycobacterium. The key steps are:

Uptake: Pyrazinamide passively diffuses into the Mycobacterium tuberculosis cell.

Conversion to Pyrazinoic Acid (POA): Inside the bacterium, the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide into its active form, pyrazinoic acid (POA), particularly in the acidic environment of phagolysosomes. ncats.io

Action and Efflux: POA disrupts membrane potential and inhibits FAS-I in the acidic intracellular environment. nih.govncats.io

This reliance on an activation pathway, particularly the pncA enzyme, is a critical aspect of its mechanism and also a known site for the development of drug resistance.

Preclinical Pharmacological and Efficacy Research

In Vitro Antimycobacterial Activity Assessments

The in vitro activity of morinamide (B1206486) hydrochloride has been explored through various assays to determine its potency and mechanism of action against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determinations in Varied Conditions

The antimycobacterial effect of morinamide is notably dependent on the acidity of the medium, a characteristic it shares with PZA. ncats.ioncats.io Studies have shown that its activity is significantly enhanced at an acidic pH of 5.6. ncats.ioncats.io

Recent research has further elucidated the minimum inhibitory concentrations (MICs) of morphazinamide (MZA) against different strains of M. tuberculosis under varying pH conditions. At a neutral pH, similar to PZA, MZA shows limited activity. However, under acidic conditions, its inhibitory effects become more pronounced. The table below summarizes the MIC values for MZA against H37Rv and a PZA-resistant strain (H37Rv ΔpncA) at acidic pH.

CompoundStrainMIC at pH 5.8 (μM)
Morphazinamide (MZA)H37Rv220
Morphazinamide (MZA)H37Rv ΔpncA450
Pyrazinamide (B1679903) (PZA)H37Rv220
Pyrazinamide (PZA)H37Rv ΔpncA>6500

These findings indicate that while MZA's potency against the wild-type strain is comparable to PZA at acidic pH, it retains significant activity against a PZA-resistant strain that has a mutation in the pncA gene. nih.gov This suggests a mechanism of action that is not entirely dependent on the PncA enzyme, which is responsible for converting PZA to its active form, pyrazinoic acid. nih.gov

Time-Kill Kinetics Studies in Mycobacterium tuberculosis

Time-kill kinetic studies have demonstrated the bactericidal activity of morinamide. Research on morphazinamide (MZA) has revealed its potent, PncA-independent bactericidal effects against both actively growing and metabolically quiescent (non-replicating) M. tuberculosis. nih.gov In one study, MZA demonstrated a significant reduction in the viability of M. tuberculosis H37Rv over time, leading to sterilization of the culture. nih.gov This bactericidal action is attributed to its dual-action mechanism, which involves the release of PZA and an aldehyde. nih.gov The aldehyde component contributes to thiol stress within the bacterial cell, leading to a synergistic disruption of coenzyme A metabolism along with the action of PZA. nih.gov This rapid bacterial cell death is effective regardless of the metabolic state of the bacteria. nih.gov

Evaluation in Dynamic Hollow Fibre Infection Models

Currently, there is no publicly available research data on the evaluation of morinamide hydrochloride or morphazinamide in dynamic hollow fibre infection models. This in vitro system, which mimics human-like pharmacokinetic profiles, has been utilized for other anti-tuberculosis drugs but its specific application to morinamide has not been reported in the reviewed literature. evotec.comgardp.orgeur.nlbio-connect.nl

Activity within Infected Macrophage Models

The efficacy of this compound has been assessed within the intracellular environment of macrophages, which are a primary niche for M. tuberculosis in the host. In vitro experiments using human blood-derived macrophages infected with M. tuberculosis demonstrated a clear, dose-dependent bacteriostatic and bactericidal effect of morinamide at concentrations of 64, 128, and 256 µg/mL in 'normal' macrophages. ncats.ioncats.io

More recent studies with morphazinamide (MZA) have provided further insights into its intracellular activity. MZA was shown to be highly effective at killing intracellular M. tuberculosis in both resting and IFN-γ activated RAW 264.7 macrophages. nih.gov A study demonstrated that at a concentration of 900 μM, MZA caused a greater than 3-log10 decrease in the viability of M. tuberculosis H37Rv by the fourth day of treatment in both resting and activated macrophages, with bacterial loads falling below the limit of detection after one week. nih.gov Crucially, similar potent bactericidal activity was observed against a PZA-resistant strain (H37Rv ΔpncA) within macrophages. nih.gov This confirms that the robust intracellular killing ability of MZA is independent of macrophage potentiation and is effective against PZA-resistant isolates. nih.gov

Compound (Concentration)Macrophage StateBacterial StrainOutcome
Morinamide (64-256 µg/mL)Normal Human MacrophagesM. tuberculosisDose-dependent bacteriostatic and bactericidal effect
Morphazinamide (900 μM)Resting & Activated RAW 264.7H37Rv>3-log10 CFU decrease by day 4; sterilization by day 7
Morphazinamide (900 μM)Resting & Activated RAW 264.7H37Rv ΔpncA>3-log10 CFU decrease by day 4; sterilization by day 7

In Vivo Efficacy Studies in Mycobacterial Infection Models

The preclinical evaluation of this compound has also included in vivo studies to assess its therapeutic potential in animal models of tuberculosis.

Establishment and Characterization of Animal Models

Mouse models are a standard tool for the in vivo assessment of anti-tuberculosis drug efficacy. nih.govfrontiersin.orgmdpi.com For morinamide, an in vivo study utilized a mouse model to evaluate its efficacy. ncats.ioncats.io While specific details on the establishment and characterization of the model in the context of morinamide are limited in the available literature, a general approach involves infecting mice with M. tuberculosis to establish a persistent infection before initiating treatment. ncats.ioncats.ionih.gov The efficacy of the compound is then typically assessed by measuring the reduction in bacterial load in organs such as the lungs and spleen. nih.gov In one documented in vivo study, mice were administered morinamide, though the specific outcomes and detailed characterization of the model were not provided. ncats.ioncats.io

Assessment of Mycobacterial Burden Reduction

Preclinical studies have demonstrated the activity of morinamide in reducing mycobacterial populations. In vitro experiments using macrophage models of tuberculosis infection have been particularly insightful. Macrophages, being the primary host cells for M. tuberculosis, provide a relevant environment to study the drug's efficacy.

Research has shown that morinamide exhibits a clear, dose-dependent bacteriostatic and bactericidal effect on M. tuberculosis within infected macrophages. In experiments conducted with 'normal' macrophages, the efficacy of morinamide was observed at varying concentrations.

Table 1: In Vitro Efficacy of Morinamide in Macrophage Models of M. tuberculosis Infection

Concentration (µg/mL)Observed Effect
64Bacteriostatic/Bactericidal
128Bacteriostatic/Bactericidal
256Bacteriostatic/Bactericidal

This table is based on data indicating a dose-dependent effect at these concentrations.

Research on Drug Combinations and Synergistic Interactions

The standard treatment for tuberculosis involves a multi-drug regimen to enhance efficacy and prevent the development of drug resistance. patsnap.com Morinamide is often utilized as part of a combination therapy approach. patsnap.com The rationale for this is to target the mycobacteria through multiple mechanisms, which can lead to a more potent and faster clearance of the infection. patsnap.com

While morinamide is intended for use in combination with other anti-tuberculosis agents like isoniazid, rifampicin, and ethambutol, specific preclinical data detailing the synergistic interactions of this compound with these drugs is not extensively available in the public domain. patsnap.com The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergistic, additive, indifferent, or antagonistic effects of drug combinations. Studies on other antitubercular drug combinations, such as isoniazid, rifampicin, and ethambutol, have shown synergistic or indifferent activity. nih.gov However, similar quantitative data for combinations specifically involving this compound from preclinical models are not readily found in the reviewed literature.

The development of effective drug combinations is a critical area of tuberculosis research. High-throughput screening methods are being employed to identify novel synergistic pairings that could lead to more effective and shorter treatment regimens. nih.gov Future preclinical research will likely focus on quantifying the synergistic potential of this compound with both existing and new anti-tuberculosis compounds to optimize its role in clinical practice.

Resistance Mechanisms and Overcoming Drug Resistance

Research on Bacterial Resistance Mechanisms to Morinamide (B1206486) Hydrochloride

The emergence of drug resistance in bacteria is a natural consequence of antibiotic use. nih.gov Bacteria can withstand the effects of an antibiotic in two primary ways: by preventing the drug from reaching its target in a sufficient concentration or by altering or bypassing the target itself. reactgroup.org General mechanisms of bacterial resistance include:

Limiting Drug Uptake: Changes in the bacterial cell membrane can decrease its permeability, making it more difficult for the antibiotic to enter the cell. reactgroup.orgmdpi.com

Active Efflux: Bacteria can produce efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby lowering the drug's intracellular concentration. reactgroup.orgfrontiersin.orgsrce.hr

Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify or destroy the antibiotic, rendering it ineffective. reactgroup.orgmdpi.com A classic example is the production of β-lactamase enzymes that degrade penicillin. reactgroup.org

Target Modification: Mutations in the bacterial genes that code for the antibiotic's target can alter the target's structure. reactgroup.orgnih.gov This change prevents the drug from binding effectively, leading to resistance. nih.gov

While specific research on resistance mechanisms to morinamide hydrochloride is limited, its close structural relationship to pyrazinamide (B1679903) (PZA) allows for informed inferences. PZA is a prodrug that requires conversion to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. asm.org Resistance to PZA is most commonly associated with mutations that lead to a loss of this enzymatic activity. asm.org Given that morinamide also targets fundamental mycobacterial processes, it is plausible that resistance could emerge through similar genetic alterations affecting its activation or target interaction. biosynth.compatsnap.com

Strategies to Combat Acquired Drug Resistance in Mycobacteria

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates a multi-pronged approach to combat acquired resistance. nih.govnih.gov Key strategies include:

Combination Therapy: The cornerstone of tuberculosis treatment is the use of multiple drugs with different mechanisms of action. nih.govacs.org This approach enhances efficacy and significantly reduces the likelihood of developing drug-resistant strains. patsnap.com Morinamide is intended for use as part of a combination therapy regimen. patsnap.com

Development of Novel Drugs: There is an urgent need for new therapeutic agents with novel mechanisms of action to treat drug-resistant tuberculosis. nih.govresearchgate.net The development of drugs like bedaquiline (B32110) and delamanid (B1670213) represents significant progress in this area. researchgate.netmdpi.com

Targeting Multiple Pathways: Drugs that can disrupt several essential enzymatic processes within the mycobacteria can reduce the probability of resistance developing. patsnap.com

Host-Directed Therapies (HDT): An emerging strategy involves targeting host cells rather than the bacteria directly. mdpi.com This approach is less likely to induce drug resistance in the pathogen and can be combined with conventional antibiotics to improve treatment outcomes by modulating the host's immune response or other cellular processes. mdpi.com

Rational Drug Development: A deeper understanding of resistance mechanisms allows for the rational design of new treatment regimens and chemical compounds that can circumvent or overcome known resistance pathways. researchgate.net

Identification of Resistance Mutations and Genetic Determinants

The identification of specific genes and mutations responsible for drug resistance is crucial for rapid diagnosis and effective treatment planning. asm.org For pyrazinamide, the parent compound of morinamide, several genetic determinants of resistance have been extensively studied in Mycobacterium tuberculosis. These findings provide a strong basis for understanding potential resistance to morinamide.

The primary mechanism of resistance to PZA involves mutations in the pncA gene. asm.orgresearchgate.net This gene encodes the pyrazinamidase enzyme, which is necessary to convert PZA into its active form. asm.org Mutations in pncA can lead to reduced or completely abolished enzyme activity, preventing the drug's activation and thus conferring resistance. asm.org

Beyond pncA, mutations in other genes have also been associated with PZA resistance, although they are less common. researchgate.net These include genes involved in protein degradation and the drug's ultimate target. A combination of genotypic and phenotypic drug susceptibility testing is often required for the accurate detection of resistance. asm.orgnih.gov

The table below summarizes the key genetic determinants implicated in pyrazinamide resistance, which are the most likely candidates for conferring resistance to morinamide.

**Table 1: Genetic Determinants of Pyrazinamide Resistance in *M. tuberculosis***

Gene Function of Encoded Protein Consequence of Mutation
pncA Pyrazinamidase (PZase); converts the prodrug pyrazinamide to its active form, pyrazinoic acid. asm.orgresearchgate.net Loss of PZase activity, preventing drug activation and leading to resistance. asm.org
rpsA Ribosomal protein S1; involved in trans-translation. researchgate.net Implicated as a potential target for pyrazinoic acid; mutations may prevent the active drug from binding. researchgate.net
panD Aspartate decarboxylase; involved in pantothenate and coenzyme A biosynthesis. asm.orgnih.gov Believed to be another target of pyrazinoic acid; mutations may contribute to resistance. asm.orgnih.gov
clpC1 ATP-dependent ATPase; involved in protein degradation. nih.govfrontiersin.org Associated with PZA resistance, though the precise mechanism is still under investigation. nih.govfrontiersin.org

Mutations in these genes, particularly pncA, are highly diverse and can be scattered across the entire length of the gene and its promoter region. asm.org This genetic diversity underscores the complexity of resistance and the importance of molecular diagnostics in guiding tuberculosis therapy. asm.orgfrontiersin.org

Structure Activity Relationship Sar and Rational Drug Design

Elucidation of Key Structural Features for Antimycobacterial Potency

The antimycobacterial activity of pyrazinamide (B1679903) and its analogues is intrinsically linked to specific structural motifs. The pyrazine (B50134) ring itself is considered essential for activity. researchgate.netnirt.res.in Modifications to this core and its side chains have been extensively explored to delineate the SAR and enhance potency.

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase). researchgate.netplos.org Therefore, structural features that allow for efficient conversion by PZase are critical. However, studies have also focused on developing analogues that may bypass this activation mechanism or target other essential mycobacterial pathways.

Key findings from SAR studies on pyrazinamide analogues include:

The Carboxamide Moiety: The amide group is a critical feature. Modifications here can drastically alter activity. For instance, converting the amide to a thioamide (pyrazine thiocarboxamide) or creating ester derivatives (pyrazinoic acid n-octyl ester) has been shown to produce compounds with significant bactericidal activity, even against mycobacterial species where pyrazinamide shows little effect. nih.gov

Substitution on the Pyrazine Ring: Adding substituents to the pyrazine ring can modulate activity. For example, the introduction of a chloro group has been a common strategy in the design of new analogues. japsonline.com

Side Chain Modifications: Altering the amide side chain is a primary strategy for optimization. Studies on N-substituted pyrazinoyl amino acid esters have shown that derivatives with hydrophobic aliphatic or aromatic side chains, particularly those derived from L-amino acids, tend to exhibit higher activity. nih.gov The lipophilicity of the molecule appears to play a significant role in its antimycobacterial efficacy. nih.gov

The following table summarizes the antimycobacterial activity of selected pyrazinamide analogues, highlighting the impact of structural modifications.

Compound NameModification from PyrazinamideTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyrazinamide-M. tuberculosis H37Rv100 µg/mL
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideSubstitution at position 3 with a 4-methylbenzylamino groupM. tuberculosis H37Rv6 µM
Pyrazine thiocarboxamideAmide oxygen replaced by sulfurM. tuberculosisBactericidal
Pyrazinoic acid n-octyl esterAmide replaced by n-octyl esterM. tuberculosisBactericidal
N-(2-ethyl hexyl)pyrazine-2-carboxamideN-substitution with 2-ethylhexyl groupM. tuberculosis H37Rv<6.25 µg/mL
N-(4-fluorobenzyl)pyrazine-2-carboxamideN-substitution with 4-fluorobenzyl groupM. tuberculosis H37Rv<6.25 µg/mL

This table is interactive and can be sorted by column.

Computational Modeling and Molecular Docking Studies

Computational methods are indispensable tools in the rational design of novel pyrazinamide analogues. bohrium.com Molecular docking, in particular, allows researchers to simulate the interaction between a ligand (the drug candidate) and its target protein, providing insights into binding affinity and orientation at the molecular level. researchgate.net

For pyrazinamide analogues, docking studies have primarily focused on targets such as:

Pyrazinamidase (PZase): Understanding how analogues bind to both wild-type and mutant PZase is crucial for overcoming drug resistance. researchgate.netnirt.res.in Docking studies have identified key active site residues (e.g., Cys138, Asp8, Lys96) that are essential for binding and catalysis. researchgate.netplos.org By simulating the binding of various derivatives, researchers can predict which modifications might enhance affinity or restore activity against resistant strains. nirt.res.in

Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is involved in the synthesis of mycolic acid, a vital component of the mycobacterial cell wall. nih.govnih.gov Some pyrazinamide derivatives have been evaluated as potential InhA inhibitors. Docking studies help validate these findings by predicting binding interactions within the InhA active site. researchgate.netnih.gov

Aspartate Decarboxylase (PanD): PanD is another critical enzyme in M. tuberculosis, and its bioactive form, pyrazinoic acid, is a known inhibitor. mdpi.com Molecular docking of newly synthesized analogues against the MtbPanD active site helps to rationalize their observed antimycobacterial activity. japsonline.com

These studies typically calculate a binding energy score, which estimates the affinity of the compound for the target protein. Lower binding energies generally suggest a more stable and favorable interaction. For example, docking studies of certain pyrazinamide analogues against MtbPanD have shown lower binding energies than pyrazinamide itself, correlating with their improved MIC values. japsonline.com

Design and Optimization of Morinamide (B1206486) Hydrochloride Analogues for Improved Efficacy

The insights gained from SAR and computational studies form the basis for the rational design and optimization of new analogues. nih.gov The goal is to create novel chemical entities with enhanced potency, better selectivity, and the ability to circumvent existing resistance mechanisms. bohrium.comnih.gov

One successful optimization strategy involves bioisosterism, where a functional group is replaced by another with similar physical or chemical properties. For instance, incorporating a 1,2,3-triazole moiety into the pyrazinamide structure as a bioisostere for the amide group has led to the synthesis of compounds with significantly improved antimycobacterial activity. researchgate.netnih.gov Several of these triazole derivatives demonstrated an MIC of 1.56 µg/mL, a two-fold increase in potency compared to the parent pyrazinamide. researchgate.netnih.gov

Another approach is the synthesis of hybrid molecules, fusing the pyrazinamide scaffold with other heterocyclic rings known for antimicrobial activity. researchgate.net The process of optimization is iterative:

Design: New analogues are designed based on SAR data and docking predictions.

Synthesis: The designed compounds are chemically synthesized. nih.gov

Evaluation: The new derivatives are tested for their in vitro activity against M. tuberculosis. japsonline.com

Analysis: The results are used to refine the SAR and computational models, guiding the next cycle of design.

This iterative process has led to the identification of several promising candidates, such as N-(2-ethyl hexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide, which show potent activity against M. tuberculosis H37Rv. researchgate.net

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a modern strategy for identifying lead compounds. frontiersin.org It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. mdpi.com These initial hits are then grown, linked, or merged to produce a more potent, drug-like molecule. frontiersin.org

The FBDD approach is particularly relevant to the development of antimycobacterial agents. mdpi.com Pyrazinamide itself has been cited as a model for a successful fragment-like drug due to its small size and physicochemical properties. mdpi.com In one study, a screen of 1,725 fragments against M. bovis BCG, inspired by the properties of pyrazinamide, identified 116 primary hits, with 38 showing activity against M. tuberculosis. mdpi.com

The FBDD process for developing pyrazinamide-like agents would typically involve:

Fragment Screening: A library of fragments is screened against a mycobacterial target (e.g., an essential enzyme) using sensitive biophysical techniques to detect weak binding.

Hit Validation: The binding of the identified fragments is confirmed and characterized, often using X-ray crystallography to determine the binding mode.

Fragment Evolution: Confirmed hits are optimized into more potent leads. This can be done by:

Fragment Growing: Extending the fragment to make additional interactions with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.

Fragment Merging: Combining the features of overlapping fragments into a single, more potent molecule. frontiersin.org

This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel scaffolds for the development of new antituberculosis drugs. mdpi.comfrontiersin.org

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Research Applications

Chromatographic techniques are fundamental for the separation, identification, and quantification of morinamide (B1206486) hydrochloride and its related substances in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision. jyoungpharm.org The development of a robust HPLC method for morinamide hydrochloride is essential for quality control and research applications. A typical method involves a reversed-phase approach, which is well-suited for separating polar analytes.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides excellent retention and separation for a wide range of molecules. jyoungpharm.org The mobile phase composition is then optimized to achieve the desired separation efficiency and analysis time. A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. jyoungpharm.orgnih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to control the ionization state of the analyte and improve peak shape and retention. jyoungpharm.org

The flow rate is optimized to ensure good separation within a reasonable timeframe, typically around 1.0 to 1.5 mL/min. jyoungpharm.orgnih.gov Detection is most commonly performed using a UV-visible spectrophotometric detector set at the wavelength of maximum absorbance (λmax) for this compound, which enhances sensitivity. jyoungpharm.orgnih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability. researchgate.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range. jyoungpharm.orgnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jyoungpharm.org

The successful development and validation of an HPLC method provide a reliable tool for the routine analysis of this compound in research and quality control laboratories.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionsPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)Eluent to carry the analyte through the column.
Flow Rate 1.0 mL/minControls the speed of the separation and analysis time.
Injection Volume 20 µLThe amount of sample introduced into the HPLC system.
Detection UV at λmax (e.g., 268 nm)Measures the absorbance of the analyte for quantification. nih.gov
Run Time < 15 minutesTotal time required for a single analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical tool indispensable for identifying and quantifying drug metabolites in complex biological matrices. technologynetworks.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. technologynetworks.comspectroscopyonline.com

In the context of this compound research, LC-MS/MS is the method of choice for metabolite profiling studies. technologynetworks.com The process begins with the administration of the compound, followed by the collection of biological samples such as plasma, urine, or tissue homogenates. These samples undergo extraction procedures to isolate the parent drug and its potential metabolites. nih.gov

The extracted sample is then injected into the LC system, where the parent compound and its metabolites are separated based on their physicochemical properties. youtube.com The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the molecules are ionized. nih.gov

The first mass analyzer (a quadrupole) selects the precursor ion (the ionized parent molecule or a metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the detection of trace amounts of metabolites even in complex biological samples. technologynetworks.com The specific transitions from precursor to product ions act as a "fingerprint" for each analyte. technologynetworks.com

The high sensitivity of LC-MS/MS is particularly advantageous for metabolite studies, as metabolites are often present at much lower concentrations than the parent drug. technologynetworks.comfrontiersin.org This allows for a comprehensive understanding of the metabolic pathways of this compound, identifying key biotransformation products. technologynetworks.com

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are essential for determining the precise molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution and the solid state. core.ac.ukresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.net

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural characterization.

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (signal splitting). slideshare.net

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and their chemical environment, indicating the types of functional groups present.

2D NMR: Two-dimensional NMR techniques are employed to overcome the complexities of 1D spectra and establish unambiguous atomic connectivity. slideshare.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

Solid-State NMR (ssNMR): For powdered crystalline or amorphous samples, solid-state NMR is a valuable tool. rsc.org It provides structural information without the need to dissolve the sample, which is particularly useful for studying polymorphism and the structure of materials that are insoluble. rsc.org 1D solid-state NMR can be combined with other techniques like X-ray powder diffraction to refine crystal structures. rsc.org

Vibrational spectroscopy, which includes both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.govresearchgate.net These techniques are complementary and highly effective for identifying functional groups and confirming molecular structure. americanpharmaceuticalreview.commdpi.com

FTIR Spectroscopy: This technique is based on the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. mdpi.com A molecule is IR-active if its vibration results in a change in the dipole moment. mdpi.com The resulting FTIR spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes (e.g., stretching, bending). This allows for the identification of key functional groups present in this compound, such as N-H, C=O, C-N, and aromatic C-H bonds. researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (usually from a laser). mdpi.com A small fraction of the scattered light is shifted in frequency due to interactions with the molecule's vibrational modes. A vibration is Raman-active if it causes a change in the molecule's polarizability. mdpi.com Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations and is less susceptible to interference from water, making it suitable for analyzing aqueous solutions. mdpi.commdpi.com

Together, FTIR and Raman provide a comprehensive vibrational profile of this compound, which is useful for structural confirmation, identification of polymorphic forms, and studying intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.commdpi.com

Table 2: General Vibrational Frequencies for Functional Groups Relevant to this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Amide (N-H) Stretching3500 - 3100FTIR/Raman
Aromatic (C-H) Stretching3100 - 3000FTIR/Raman
Amide (C=O) Stretching1700 - 1630FTIR/Raman
Aromatic (C=C) Stretching1600 - 1450FTIR/Raman
Pyrazine (B50134) Ring Ring VibrationsVariousFTIR/Raman
C-N Stretching1350 - 1000FTIR/Raman

UV-Visible Spectroscopy for Quantitative and Qualitative Research

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique widely used for both qualitative and quantitative analysis of pharmaceutical compounds that contain chromophores. iajps.comjptcp.com A chromophore is a part of a molecule that absorbs light in the UV-visible region.

Qualitative Analysis: For qualitative purposes, the UV-Vis spectrum of this compound can be recorded over a range of wavelengths (e.g., 200-400 nm). ufrgs.br The wavelength at which maximum absorbance occurs (λmax) is a characteristic property of the molecule under specific solvent conditions. iajps.com This λmax can be used as a preliminary tool for identification. iajps.com

Quantitative Analysis: The primary application of UV-Vis spectroscopy in this context is for quantitative analysis, which is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com To quantify this compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. ufrgs.br The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net This method is frequently used in dissolution studies and for routine quality control assays.

The development of a UV-Vis spectrophotometric method involves selecting a suitable solvent in which the compound is stable and that does not absorb in the same region as the analyte. ufrgs.brresearchgate.net The method is then validated for parameters such as linearity, accuracy, and precision to ensure reliable and meaningful results. nih.govnih.gov

X-ray Crystallography and Diffraction Studies

Crystal Structure Determination of this compound

The determination of the single-crystal X-ray structure of an active pharmaceutical ingredient (API) is a foundational step in its solid-state characterization. This technique provides definitive information on the molecule's conformation, stereochemistry, and the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing.

As of now, a publicly available single-crystal structure of this compound has not been reported in crystallographic databases. However, were such a study to be conducted, it would yield critical data, including the parameters of the unit cell, the fundamental repeating unit of the crystal, and the space group, which describes the symmetry of the crystal structure.

To illustrate the type of information that would be obtained, we can consider the structurally related anti-tuberculosis drug, pyrazinamide (B1679903). The crystal structure of pyrazinamide has been extensively studied, revealing a monoclinic crystal system. rsc.org A hypothetical data table for this compound, based on what would be expected from a single-crystal X-ray diffraction study, is presented below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.5Length of one side of the unit cell.
b (Å)8.2Length of the second side of the unit cell.
c (Å)12.1Length of the third side of the unit cell.
β (°)95.5The angle between the 'a' and 'c' axes.
Volume (ų)1035The volume of the unit cell.
Z4The number of molecules in the unit cell.

This data would be instrumental in understanding the solid-state properties of this compound and would serve as a basis for computational modeling and the design of new solid forms.

Co-crystallization Studies with Biological Targets

Co-crystallization of a drug molecule with its biological target, typically a protein or enzyme, is a powerful technique in drug discovery. It provides a static snapshot of the drug bound to its target at an atomic level, revealing the specific interactions that are responsible for its therapeutic effect.

While there are no publicly available co-crystal structures of this compound with its biological targets, it is known to be a pro-drug of pyrazinamide. The active form, pyrazinoic acid, is thought to disrupt membrane transport and energy production in Mycobacterium tuberculosis. The enzyme responsible for the conversion of pyrazinamide to pyrazinoic acid is pyrazinamidase (PncA). nih.gov Therefore, co-crystallization studies of this compound or its active metabolite with proteins involved in its mechanism of action would be highly valuable.

Such studies would allow researchers to visualize the binding pocket of the target protein and identify the key amino acid residues that interact with the drug. This information is critical for understanding the basis of the drug's efficacy and for designing new derivatives with improved binding affinity and specificity.

Role in Rational Drug Design and Protein-Ligand Interaction Analysis

The data obtained from X-ray crystallography is a cornerstone of rational drug design. researchgate.net By understanding the three-dimensional structure of a drug and its interaction with its biological target, medicinal chemists can make informed decisions to design more potent and selective drugs with fewer side effects. researchgate.netnih.gov

In the context of this compound, knowledge of its crystal structure would allow for a detailed analysis of its molecular conformation and intermolecular interactions. This could lead to the design of new solid forms with improved properties. Furthermore, co-crystal structures with its target proteins would provide a blueprint for designing new analogues that bind more effectively. nih.gov This structure-based drug design approach has been successfully applied to the development of other anti-tuberculosis drugs. labmedica.com

The analysis of protein-ligand interactions from co-crystal structures can reveal:

Key binding interactions: Hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding. amazonaws.com

The role of water molecules: Water molecules can mediate interactions between the drug and the protein.

Conformational changes: The binding of the drug can induce conformational changes in the protein, which can be important for its function.

This detailed understanding of protein-ligand interactions is essential for the development of the next generation of anti-tuberculosis therapies. nih.gov

Pharmaceutical Cocrystals Research

Pharmaceutical cocrystals are multi-component crystalline solids in which an API is co-crystallized with a pharmaceutically acceptable coformer. This approach has emerged as a powerful strategy to improve the physicochemical properties of drugs, such as solubility, dissolution rate, stability, and bioavailability, without altering the chemical structure of the API. acs.orgqub.ac.uk

Research into pharmaceutical cocrystals of anti-tuberculosis drugs is an active area. For instance, cocrystals of isoniazid, another first-line anti-tuberculosis drug, have been developed with various coformers to improve its stability and modify its release profile. acs.orgrsc.orgresearchgate.netmdpi.com Similarly, cocrystals of pyrazinamide have been synthesized to enhance its solubility and dissolution rate. rsc.orguwc.ac.za

While specific research on pharmaceutical cocrystals of this compound is not widely reported, the principles of crystal engineering could be applied to this compound. By selecting appropriate coformers that can form robust intermolecular interactions with this compound, it may be possible to develop novel solid forms with enhanced properties. Potential coformers could include carboxylic acids, amides, or other functional groups capable of forming strong hydrogen bonds with the pyrazine and morpholine (B109124) moieties of morinamide. The formation of a theophylline-pyrazinamide cocrystal demonstrates the feasibility of this approach for related structures. nih.gov

The development of this compound cocrystals could offer a promising avenue to optimize its therapeutic performance.

Pharmacokinetics and Pharmacodynamics Research in Preclinical Contexts

Absorption, Distribution, Metabolism (Preclinical Studies)

Preclinical investigations into the absorption, distribution, and metabolism (ADM) of morinamide (B1206486) hydrochloride are centered on its efficient conversion to pyrazinamide (B1679903) and the subsequent fate of pyrazinamide in the body.

Absorption: Following oral administration in preclinical animal models, morinamide is absorbed from the gastrointestinal tract. The primary event post-absorption is its rapid and extensive metabolism to pyrazinamide. While specific studies detailing the absorption kinetics of the parent morinamide are limited, the systemic appearance of its active metabolite, pyrazinamide, indicates effective absorption of the prodrug.

Distribution: The distribution profile of morinamide is largely inferred from the distribution of pyrazinamide. Pyrazinamide is known to distribute widely throughout the body, a critical characteristic for an antitubercular agent, as Mycobacterium tuberculosis can reside in various tissues and cellular compartments. Preclinical studies in animal models, such as mice and rats, have demonstrated the penetration of pyrazinamide into various tissues, including the lungs, liver, and spleen, which are primary sites of tuberculous infection.

Metabolism: The metabolism of morinamide is a crucial step for its therapeutic activity. It is hydrolyzed by host amidases to form pyrazinamide and a morpholine (B109124) moiety. Pyrazinamide itself is further metabolized, primarily in the liver. The major metabolic pathway involves hydrolysis to pyrazinoic acid (POA), the active form of the drug against Mycobacterium tuberculosis, followed by oxidation by xanthine oxidase to 5-hydroxypyrazinoic acid.

CompoundKey Metabolic Enzyme(s)Major Metabolite(s)Primary Site of Metabolism
Morinamide AmidasePyrazinamideLiver and other tissues
Pyrazinamide Deamidase, Xanthine OxidasePyrazinoic acid (POA), 5-Hydroxypyrazinoic acidLiver

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Models

Pharmacokinetic-pharmacodynamic (PK/PD) modeling for morinamide in preclinical settings is aimed at understanding the relationship between the exposure to its active metabolite, pyrazinamide, and the resultant antitubercular effect. These models are essential for predicting efficacy and optimizing dosing regimens for further studies.

The key PK/PD index for pyrazinamide that correlates with its efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). Preclinical models of tuberculosis, often in mice, are utilized to establish this relationship. In these models, after administration of morinamide, the plasma concentrations of pyrazinamide are measured over time to determine the AUC. The efficacy is typically assessed by measuring the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen of infected animals.

Animal ModelPK Parameter MeasuredPD EndpointKey PK/PD Index
MousePyrazinamide plasma concentrations (AUC)Reduction in lung and spleen CFU countsAUC/MIC
RatPyrazinamide plasma and tissue concentrationsNot specified in available resultsNot specified in available results

Research has indicated that the sterilizing activity of pyrazinamide is concentration-dependent, and achieving a target AUC/MIC ratio is critical for its effectiveness, particularly against non-replicating or "persister" bacilli in acidic environments.

Biomarker Identification for Preclinical Efficacy Assessment

In the preclinical evaluation of morinamide, the identification of biomarkers is crucial for assessing its therapeutic efficacy, which is mediated by pyrazinamide. These biomarkers can be indicative of the drug's mechanism of action and the host's response to treatment.

The primary biomarker for the direct activity of morinamide (via pyrazinamide) is the reduction in the bacterial burden in target organs. This is a direct measure of the drug's antimycobacterial effect.

Beyond direct bactericidal activity, preclinical studies have explored host-based biomarkers that are modulated by pyrazinamide treatment. In mouse models of tuberculosis, pyrazinamide has been shown to modulate the host immune response. nih.gov For instance, gene expression profiling in the lungs of infected mice treated with pyrazinamide revealed changes in the expression of genes associated with inflammatory and immune pathways. nih.gov

Biomarker CategorySpecific Biomarker(s)Preclinical ModelIndication of Efficacy
Microbiological Colony-Forming Unit (CFU) reductionMouse model of tuberculosisDirect measure of antitubercular activity
Host Immune Response Modulation of pro-inflammatory cytokine gene expressionMouse model of tuberculosisIndication of immunomodulatory effects contributing to bacterial clearance nih.gov

These preclinical findings suggest that the efficacy of morinamide, through its conversion to pyrazinamide, may involve not only direct killing of the bacteria but also a modulation of the host's immune response to the infection. nih.gov Further research into these biomarkers could provide valuable insights into the complete mechanism of action and aid in the development of more effective treatment strategies.

Future Directions and Emerging Research Avenues

Development of Next-Generation Antimycobacterial Agents

The development of new and improved antimycobacterial agents is a critical strategy to combat the global tuberculosis epidemic. Research efforts are increasingly focused on modifying existing drugs like morinamide (B1206486) and its active metabolite, pyrazinamide (B1679903), to enhance their efficacy, overcome resistance, and improve their pharmacological properties.

One promising approach involves the synthesis of novel pyrazinamide analogs. oup.comnih.gov By making structural modifications to the core pyrazine (B50134) ring, researchers aim to create derivatives with superior activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.gov Studies have shown that certain synthetic piperine (B192125) amide analogs, for instance, exhibit potent antimycobacterial activity. nih.gov The exploration of morinamide derivatives could yield compounds with a higher barrier to resistance or a broader spectrum of activity.

Recent research has demonstrated that a more potent analog of pyrazinamide, morphazinamide (morinamide), exhibits a dual-action synergistic mechanism. isbscience.org This mechanism not only impairs coenzyme A metabolism, similar to pyrazinamide, but also involves aldehyde release, allowing it to maintain bactericidal activity against pyrazinamide-resistant strains. isbscience.org This discovery opens new avenues for designing next-generation antimycobacterial agents that are less susceptible to existing resistance mechanisms.

The synthesis of various pyrazine derivatives has yielded compounds that are not only bacteriostatic but also bactericidal against multiple mycobacterial species, including M. tuberculosis, M. avium, and M. intracellulare, under conditions where pyrazinamide shows little to no activity. oup.com These findings underscore the potential of chemical modification of the pyrazinamide scaffold, from which morinamide is derived, to generate promising new drug candidates.

Table 1: Examples of Pyrazinamide Analogs and Their Investigated Properties

Analog/Derivative ClassInvestigated PropertiesKey Findings
Pyrazine thiocarboxamides Bacteriostatic and bactericidal activityActive against M. tuberculosis, M. avium, and M. intracellulare oup.com
N-hydroxymethyl pyrazine thiocarboxamide Bacteriostatic and bactericidal activityActive against M. tuberculosis, M. avium, and M. intracellulare oup.com
Pyrazinoic acid n-octyl ester Bacteriostatic and bactericidal activityActive against M. tuberculosis, M. avium, and M. intracellulare oup.com
Pyrazinoic acid pivaloyloxymethyl ester Bacteriostatic and bactericidal activityActive against M. tuberculosis, M. avium, and M. intracellulare oup.com
Morphazinamide (Morinamide) Dual-action mechanismImpairs CoA metabolism and releases aldehyde, effective against PZA-resistant strains isbscience.org

This table is for illustrative purposes and includes examples of research on pyrazinamide analogs, which is relevant to the development of next-generation agents from morinamide.

Application in Host-Directed Therapies Research

Host-directed therapies (HDTs) represent a paradigm shift in the treatment of infectious diseases like tuberculosis. Instead of directly targeting the pathogen, HDTs aim to modulate the host's immune response to enhance bacterial clearance and limit tissue damage. nih.govelifesciences.orgyoutube.com Emerging evidence suggests that some existing antibiotics, including pyrazinamide, the active form of morinamide, may possess immunomodulatory properties, opening up avenues for their application in HDT research. plos.org

Studies have shown that pyrazinamide can modulate the host immune response during M. tuberculosis infection. Specifically, it has been observed to reduce the release of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in infected human monocytes. plos.org This effect on the host's inflammatory response is independent of its direct bactericidal activity. plos.org Furthermore, in a mouse model of tuberculosis, pyrazinamide treatment altered the expression of genes involved in regulating pro-inflammatory mediators and Toll-like receptor (TLR) signaling networks. plos.org

The efficacy of pyrazinamide is also influenced by the host's immune status. For instance, the cytokine IL-10, which has an immunoregulatory role, can impact the antimycobacterial activity of pyrazinamide. nih.govoup.com Research indicates that pyrazinamide may promote IL-10 production, and blocking the IL-10 pathway can enhance the drug's tuberculocidal efficacy. nih.govoup.com Additionally, the bactericidal activity of pyrazinamide in macrophages is dependent on interferon-gamma (IFN-γ) induced reactive oxygen species (ROS) production, highlighting the interplay between the drug and host cellular immunity. elifesciences.org

These findings suggest that morinamide, as a prodrug of pyrazinamide, could be investigated for its potential to modulate host immune pathways. Future research could explore whether morinamide or its derivatives can be optimized to enhance beneficial host responses while minimizing pathological inflammation, thereby serving as adjuncts to standard anti-TB regimens.

Novel Therapeutic Targets Identification and Validation

The increasing prevalence of drug resistance in M. tuberculosis underscores the urgent need to identify and validate novel therapeutic targets. nih.govnih.govasbmb.org While the precise molecular targets of pyrazinoic acid, the active metabolite of morinamide, are still being fully elucidated, research into its mechanism of action and resistance has provided valuable insights into potential new targets. nih.govnih.govjohnshopkins.edu

The primary mechanism of resistance to pyrazinamide involves mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug to its active form. nih.govnih.gov However, resistance can also arise from mutations in other genes, suggesting multiple targets or pathways are affected by the drug. For instance, mutations in the rpsA gene, which encodes the ribosomal protein S1, and the panD gene, involved in coenzyme A biosynthesis, have been identified in some pyrazinamide-resistant strains. nih.govnih.gov The identification of these genes through resistance studies validates them as crucial for the drug's activity and as potential targets for new drug development.

The process of "target deconvolution," which aims to identify the specific molecular targets of a compound, is critical in modern drug discovery. technologynetworks.comnih.govnih.gov For morinamide and its analogs, chemical proteomics and other advanced techniques can be employed to identify their binding partners within the mycobacterial cell. This can lead to the discovery of previously unknown targets that are essential for the bacterium's survival or virulence.

Furthermore, a deeper understanding of the cellular processes disrupted by morinamide can reveal novel vulnerabilities in M. tuberculosis. For example, the observation that pyrazinamide's action is potentiated by the cell envelope stress response suggests that components of this pathway could be targeted to enhance the efficacy of existing and new drugs. biorxiv.org

Integration of Omics Data in Morinamide Hydrochloride Research

The integration of high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful systems biology approach to understanding the complex mechanisms of drug action and resistance. nih.govceon.rs While specific multi-omics studies on this compound are not yet widely published, the extensive research on pyrazinamide provides a strong foundation for how these approaches can be applied.

Proteomic analyses of M. tuberculosis have been instrumental in identifying changes in protein expression in response to drug treatment and in drug-resistant strains. nih.govfao.orgfrontiersin.org For example, studies have revealed that drug-resistant isolates upregulate certain proteins, including chaperonins and those involved in intermediary metabolism. nih.gov A proteomic approach to studying morinamide-treated mycobacteria could reveal its specific effects on the bacterial proteome, providing clues about its mechanism of action and potential off-target effects. A study on the proteomic changes induced by subinhibitory concentrations of pyrazinamide in an acidic environment identified the over-representation of PanB, an enzyme in the pantothenate synthesis pathway, suggesting this pathway as a potential drug target. researchgate.net

Metabolomic analysis is another powerful tool for investigating the metabolic profiles of M. tuberculosis and identifying biomarkers for drug resistance. mdpi.comnih.govnih.govfrontiersin.org By analyzing the changes in metabolite levels upon treatment with morinamide, researchers can gain insights into the metabolic pathways that are disrupted. This information can be used to identify key enzymes that could be targeted by new drugs and to understand the metabolic adaptations that lead to drug resistance.

The integration of genomic and proteomic data is particularly valuable for a comprehensive understanding of drug action. researchgate.net By combining information on genetic mutations with changes in protein expression, researchers can build a more complete picture of the molecular basis of morinamide's efficacy and the mechanisms by which resistance develops. This integrated approach can accelerate the identification of novel drug targets and the development of more effective therapeutic strategies for tuberculosis.

Q & A

What are the key structural features and synthesis pathways of Morinamide hydrochloride, and how are these validated experimentally?

This compound (CAS 1473-73-0) is a pyrazine-derived compound with the molecular formula C₁₂H₁₄N₄O·HCl . Its synthesis typically involves coupling pyrazinecarboxamide derivatives with substituted benzylamines under controlled conditions, followed by hydrochloride salt formation. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the pyrazine ring, benzylamine linkage, and hydrochloride counterion . For example, 1^1H-NMR can identify aromatic protons in the pyrazine ring (δ ~8.5–9.0 ppm), while MS provides molecular ion peaks consistent with the molecular weight (258.71 g/mol) .

What methodologies are recommended for assessing the purity and stability of this compound in preclinical studies?

Purity analysis requires high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and mobile phase optimized for polar compounds (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Stability studies should evaluate degradation under stress conditions (e.g., heat, light, pH extremes) per ICH guidelines. For example, accelerated stability testing at 40°C/75% RH over 6 months can identify hydrolytic degradation products . Stock solutions should be stored at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis, with periodic revalidation via HPLC .

How do structural modifications to the pyrazine ring influence this compound’s anti-tuberculosis activity?

The pyrazine ring is critical for binding to mycobacterial targets, likely through hydrogen bonding with bacterial enzymes. Modifications such as halogenation (e.g., adding chlorine at the C3 position) or substituting the benzylamine group with bulkier residues can enhance potency by improving target affinity or reducing efflux pump susceptibility. Structure-activity relationship (SAR) studies using minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv strains are essential for optimization . Computational docking (e.g., AutoDock Vina) can predict binding modes to proteins like InhA or KatG .

What experimental design considerations are critical for in vitro models studying this compound’s mechanism of action?

Key factors include:

  • Bacterial strain selection : Use drug-sensitive (e.g., H37Rv) and resistant strains (e.g., isoniazid-resistant) to differentiate target specificity.
  • Culture conditions : Optimize Middlebrook 7H9 media with OADC enrichment for consistent growth kinetics.
  • Concentration gradients : Test sub-MIC to supra-MIC ranges (e.g., 0.5–64 µg/mL) to assess bactericidal vs. bacteriostatic effects.
  • Combination studies : Pair with first-line drugs (e.g., rifampicin) to identify synergistic or antagonistic interactions via checkerboard assays .
    Confounding factors like serum protein binding should be quantified using ultrafiltration techniques .

How can conflicting spectroscopic data during this compound characterization be resolved?

Discrepancies between NMR and MS data often arise from impurities or solvent interactions. For example, residual water in DMSO-d₆ can obscure 1^1H-NMR signals. Resolution strategies include:

  • Sample purification : Re-crystallize the compound using ethanol/ether mixtures to remove salts or byproducts .
  • Multi-technique validation : Cross-validate MS findings with elemental analysis (e.g., CHNS-O) to confirm molecular composition.
  • Advanced NMR methods : Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping peaks and assign quaternary carbons .

What are the challenges in scaling up this compound synthesis for preclinical trials, and how are they addressed?

Scale-up challenges include:

  • Low yield in coupling steps : Optimize stoichiometry (e.g., 1.2:1 benzylamine:pyrazinecarboxamide ratio) and use coupling agents like HATU .
  • Hydroscopicity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrochloride salt hydration.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective batch processing . Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress in real time .

How does this compound’s stability profile impact formulation design for in vivo studies?

Its susceptibility to hydrolysis in aqueous media necessitates:

  • Lyophilized formulations : Use mannitol or trehalose as cryoprotectants for reconstitution before administration.
  • pH optimization : Buffered solutions at pH 3.0–4.0 minimize degradation during oral or intravenous delivery .
  • Encapsulation : Lipid nanoparticles (LNPs) or cyclodextrin complexes can enhance solubility and prolong half-life in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.